molecular formula C10H10F2O3 B1412907 Methyl 3,6-difluoro-2-methoxyphenylacetate CAS No. 1803811-86-0

Methyl 3,6-difluoro-2-methoxyphenylacetate

Cat. No.: B1412907
CAS No.: 1803811-86-0
M. Wt: 216.18 g/mol
InChI Key: BKBWEYAWWZWFRW-UHFFFAOYSA-N
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Description

Methyl 3,6-difluoro-2-methoxyphenylacetate is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, making it a fluorinated aromatic ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,6-difluoro-2-methoxyphenylacetate typically involves the esterification of 3,6-difluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-difluoro-2-methoxyphenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3,6-difluoro-2-methoxybenzoic acid.

    Reduction: 3,6-difluoro-2-methoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 3,6-difluoro-2-methoxyphenylamine or 3,6-difluoro-2-methoxythiophenol.

Scientific Research Applications

Methyl 3,6-difluoro-2-methoxyphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions involving esterases.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 3,6-difluoro-2-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The fluorine atoms can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-difluoro-2-methoxyphenylacetate
  • Methyl 3,6-difluoro-4-methoxyphenylacetate
  • Methyl 3,6-dichloro-2-methoxyphenylacetate

Uniqueness

Methyl 3,6-difluoro-2-methoxyphenylacetate is unique due to the specific positioning of the fluorine atoms and the methoxy group on the aromatic ring. This arrangement can significantly influence the compound’s chemical properties, such as its reactivity and stability. The presence of fluorine atoms can enhance the compound’s resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Properties

IUPAC Name

methyl 2-(3,6-difluoro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-9(13)5-6-7(11)3-4-8(12)10(6)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBWEYAWWZWFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1CC(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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